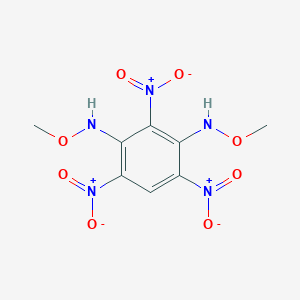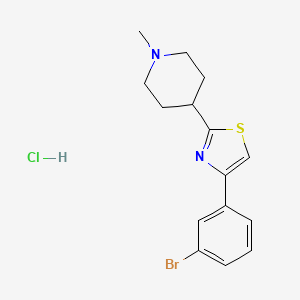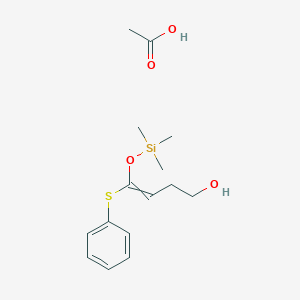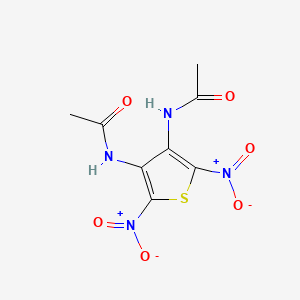
N,N'-(2,5-Dinitrothiene-3,4-diyl)diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide is a chemical compound characterized by the presence of nitro groups attached to a thiene ring, along with diacetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide typically involves the nitration of a thiene derivative followed by acetamidation. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro groups. The subsequent acetamidation can be achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
While specific industrial production methods for N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the use of strong acids and nitrating agents.
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted thiene derivatives with various functional groups.
Scientific Research Applications
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Potential use in studying the effects of nitro and amide groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide exerts its effects is primarily through its nitro and amide functionalities. The nitro groups can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,2′-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Similar in having diacetamide functionalities but differs in the core structure.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains diacetamide groups but with a pyridine core.
Uniqueness
N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide is unique due to the presence of both nitro groups and a thiene ring, which imparts distinct electronic properties and reactivity compared to other diacetamide compounds .
Properties
CAS No. |
90069-92-4 |
|---|---|
Molecular Formula |
C8H8N4O6S |
Molecular Weight |
288.24 g/mol |
IUPAC Name |
N-(4-acetamido-2,5-dinitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C8H8N4O6S/c1-3(13)9-5-6(10-4(2)14)8(12(17)18)19-7(5)11(15)16/h1-2H3,(H,9,13)(H,10,14) |
InChI Key |
AJHKAWSIPRSIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


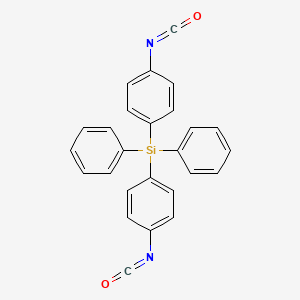
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
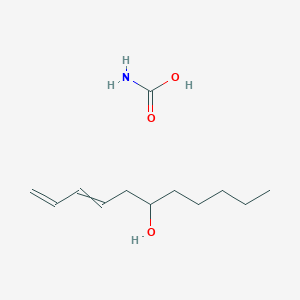
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
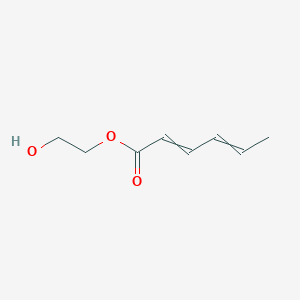
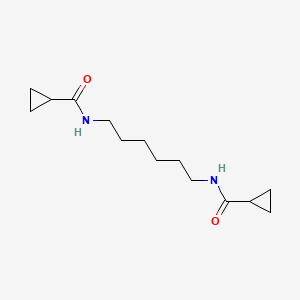
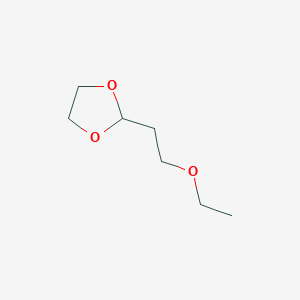

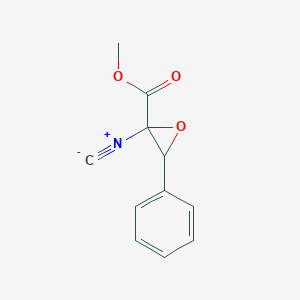
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
